molecular formula C23H24N4O5 B2607021 Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922091-23-4

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2607021
CAS No.: 922091-23-4
M. Wt: 436.468
InChI Key: OSKZOLFXHMCKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex heterocyclic framework. Its structure integrates a pyridazine core (a six-membered ring with two adjacent nitrogen atoms), a piperazine moiety substituted with a furan-2-carbonyl group, and an o-tolyl (ortho-methylphenyl) substituent. The ethyl ester at position 3 enhances lipophilicity, which may influence bioavailability and membrane permeability. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyridazine derivatives, which are known for antihypertensive, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-3-31-23(30)21-18(15-20(28)27(24-21)17-8-5-4-7-16(17)2)25-10-12-26(13-11-25)22(29)19-9-6-14-32-19/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZOLFXHMCKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with ethyl 6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, derivatives have shown to inhibit topoisomerases, which are essential for DNA replication and repair in cancer cells.

Case Study:

A study on a closely related compound demonstrated its efficacy against human breast cancer cell lines, where it induced apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The furan ring structure is believed to contribute to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.

Case Study:

In vitro studies have indicated that the compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The piperazine moiety is known for enhancing antibacterial activity by disrupting bacterial cell membrane integrity.

Case Study:

A series of experiments demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For example:

  • Topoisomerase Inhibition : Prevents DNA unwinding necessary for replication.
  • Kinase Inhibition : Disrupts signaling pathways that promote cell growth and survival.

Oxidative Stress Reduction

The presence of furan derivatives contributes to antioxidant activity, scavenging free radicals and reducing oxidative damage in cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous pyridazine derivatives (Table 1). Key structural and functional differences are analyzed below.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Method Biological Activity (Reported)
Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate Pyridazine core, furan-2-carbonyl-piperazine, o-tolyl, ethyl ester Multi-step condensation, reflux with ethanol and sodium acetate Potential kinase inhibition (hypothetical)
6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide Pyridazine core, phenyl substituent, carbohydrazide Reflux with carbohydrazide and sodium acetate Antihypertensive activity (tested)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine core, phenyl-piperazine dione, carboxylic acid Not specified in evidence; likely peptide coupling Pharmacopeial interest (stability studies)

Key Observations

Structural Modifications and Bioactivity: The furan-2-carbonyl-piperazine group in the target compound may confer distinct electronic and steric effects compared to the phenyl or carbohydrazide substituents in analogs. The o-tolyl group introduces steric hindrance near the pyridazine core, which might reduce metabolic degradation compared to unsubstituted phenyl analogs .

Synthesis Methodology: The target compound shares a synthetic pathway (reflux with ethanol and sodium acetate) with other pyridazine derivatives, but its furan-2-carbonyl-piperazine moiety requires additional acylation steps, increasing synthesis complexity .

Pharmacological Potential: While 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide demonstrated antihypertensive activity in preclinical studies , the target compound’s ester group and furan substitution suggest a divergent mechanism, possibly targeting kinases or inflammatory pathways.

Stability and Solubility :

  • The ethyl ester in the target compound likely improves lipophilicity compared to carboxylic acid derivatives (e.g., the thiazolidine-carboxylic acid analog in ), but may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 921989-62-0) is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of 436.5 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular FormulaC23H24N4O5
Molecular Weight436.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication and reducing cytotoxic effects on host cells. For instance, related compounds have been noted to prevent cytolysis mediated by Streptococcus pneumoniae .
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, making it a candidate for treating bacterial infections.
  • Anti-inflammatory Effects : Similar piperazine derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes associated with disease progression. For example:

  • Enzyme Inhibition : The compound has been tested against various enzymes where it exhibited significant inhibitory activity, suggesting potential applications in drug design targeting specific diseases .

Case Studies

A notable case study involved the evaluation of piperazine derivatives in treating infections caused by resistant bacterial strains. The study found that these compounds significantly reduced bacterial load in infected tissues, highlighting their potential as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions:

Piperazine functionalization: Introduce the furan-2-carbonyl group to piperazine via nucleophilic acyl substitution. Ethyl 4-(furan-2-carbonyl)piperazine-1-carboxylate (FRG-00285) is a key intermediate .

Pyridazine core assembly: Construct the 1,6-dihydropyridazine ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Substitution at position 1: Introduce the o-tolyl group using Suzuki coupling or nucleophilic aromatic substitution.

Esterification: Install the ethyl carboxylate group at position 3 via esterification under acidic conditions.

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Furan-2-carbonyl chloride, DCM, RT, 12h75–85
2Hydrazine hydrate, EtOH, reflux, 6h60–70
3o-Tolylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C50–65

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS: Confirm molecular weight (e.g., ESI-MS in positive ion mode) and purity (>95% by UV detection at 254 nm).
  • NMR Spectroscopy: Assign protons and carbons (¹H, ¹³C, DEPT-135) to verify substituent positions. Key signals:
    • o-Tolyl aromatic protons (δ 6.8–7.2 ppm, multiplet).
    • Furan carbonyl (δ 165–170 ppm in ¹³C).
  • X-ray Crystallography: Resolve crystal structure using SHELXL (for small-molecule refinement) to confirm stereochemistry and packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Methodological Answer:

Core modifications: Replace the pyridazine ring with triazine (e.g., ) or quinoline () to assess impact on target binding.

Substituent variation:

  • Replace o-tolyl with fluorophenyl () to evaluate steric/electronic effects.
  • Modify the piperazine-furan moiety (e.g., pyridine sulfanyl in ) to probe hydrogen-bonding interactions.

Biological assays: Test analogs against relevant targets (e.g., kinase inhibition assays) and correlate activity with logP (lipophilicity) and polar surface area (PSA).

Table 2: Example SAR Data

Analog (R-group)IC₅₀ (nM)logPPSA (Ų)
o-Tolyl (parent)1203.285
4-Fluorophenyl903.088
Pyridin-2-yl452.892

Q. How can computational modeling resolve contradictions in experimental data (e.g., binding affinity vs. solubility)?

Methodological Answer:

Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify key binding residues (e.g., piperazine-furan interactions with catalytic sites).

Density Functional Theory (DFT): Calculate electrostatic potential maps to predict solubility limitations (e.g., high dipole moment of the furan carbonyl).

QSPR Models: Corrogate experimental solubility data with descriptors like H-bond donors/acceptors (e.g., derivatives).

Example Workflow:

  • Step 1: Use AutoDock Vina for docking studies.
  • Step 2: Validate with experimental IC₅₀ values from kinase assays.
  • Step 3: Adjust synthetic routes (e.g., PEGylation) to improve solubility without compromising activity.

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

In-situ monitoring: Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., acylated piperazine in Step 1).

Low-temperature NMR: Trap reactive species (e.g., nitroso intermediates) at −80°C for structural assignment.

High-resolution mass spectrometry (HRMS): Confirm molecular formulas of unstable intermediates (e.g., boronate esters).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.